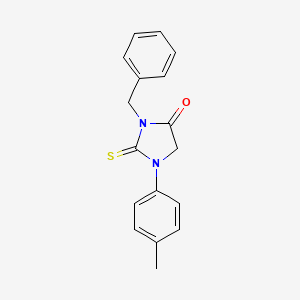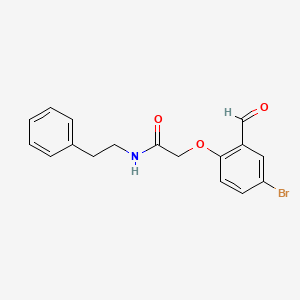
2-(2-Methyl-1-Phenyl-1H-Indol-3-Yl)-Ethylamine Hydrochloride
Übersicht
Beschreibung
2-(2-Methyl-1-Phenyl-1H-Indol-3-Yl)-Ethylamine Hydrochloride, also known as Methiopropamine (MPA), is a psychoactive compound that belongs to the class of amphetamines. It is a synthetic drug that was first synthesized in 1942 by Boehringer Ingelheim, a German pharmaceutical company. Since then, it has been used for various scientific research purposes.
Wissenschaftliche Forschungsanwendungen
Neurochemistry and Neurotoxicity Research
Phenylethylamines, including derivatives similar to the compound , have been extensively studied for their effects on the central nervous system (CNS). Research on compounds like 3,4-Methylenedioxymethamphetamine (MDMA) explores their neurochemical effects and potential neurotoxicity. Such studies are crucial for understanding how structural variations in phenylethylamines influence their interaction with neurotransmitter systems and the long-term consequences of their exposure (McKenna & Peroutka, 1990).
Environmental Toxicology
Investigations into the environmental presence and impact of synthetic compounds, including various phenylethylamines, have been conducted to assess their fate and behavior in aquatic environments. Such research is pivotal in understanding the ecological footprint of synthetic compounds and informing environmental protection strategies (Bedoux et al., 2012).
Chemical Recycling and Polymer Research
While not directly related to the exact compound, studies on the chemical recycling of polymers, such as poly(ethylene terephthalate) (PET), highlight the broader scope of research in chemical engineering and materials science. These studies contribute to sustainability and environmental conservation efforts by developing innovative recycling methods for synthetic materials (Karayannidis & Achilias, 2007).
Phytochemistry and Plant Protection
Research on natural compounds and their synthetic analogs, including phenylethylamines, extends into phytochemistry and plant protection. Studies on compounds like 1-Methylcyclopropene illustrate the role of synthetic molecules in regulating plant growth, ripening, and post-harvest life, showcasing the intersection between chemistry and botany (Blankenship & Dole, 2003).
Eigenschaften
IUPAC Name |
2-(2-methyl-1-phenylindol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.ClH/c1-13-15(11-12-18)16-9-5-6-10-17(16)19(13)14-7-3-2-4-8-14;/h2-10H,11-12,18H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUOWCRGDDQGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C3=CC=CC=C3)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6-Bromonaphthalen-2-yl)oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B3279354.png)
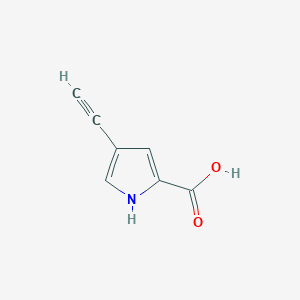


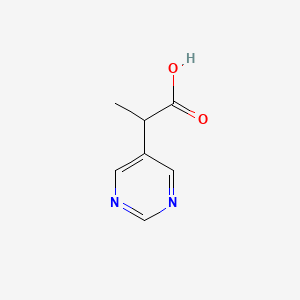
![2-[(2,5-dimethylpyrazol-3-yl)carbamoyl]benzoic Acid](/img/structure/B3279366.png)

![2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3279375.png)
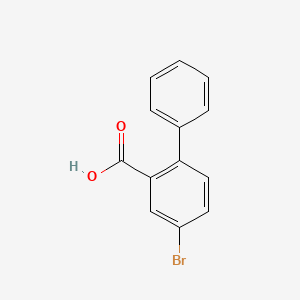
![Ethanone, 1-[5-(bromomethyl)-2-thienyl]-](/img/structure/B3279394.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B3279395.png)

